N-cyclopentyl-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide
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Overview
Description
Benzothiazole derivatives are a class of organic compounds that contain a benzene ring fused to a thiazole ring . They have been the subject of extensive research due to their diverse biological activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The benzothiazole ring system is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The reactivity of benzothiazole derivatives can vary depending on the substituents attached to the benzothiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary depending on the substituents attached to the benzothiazole ring. Generally, they are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Antimicrobial Applications
A study by Gilani et al. (2016) explored the synthesis of novel azetidin-2-ones and thiazolidin-4-ones derivatives from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives, demonstrating moderate to good antimicrobial properties against a range of bacteria and fungi (Gilani et al., 2016).
Chemical Synthesis and Characterization
Palkar et al. (2017) designed and synthesized novel analogs demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, showcasing the compound's potential in antibacterial applications (Palkar et al., 2017).
Molecular Design and Drug Development
Research by Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype, with several compounds exhibiting potent activity against Mycobacterium tuberculosis, highlighting its therapeutic potential (Pancholia et al., 2016).
Mechanism of Action
Mode of Action
Similar compounds have been found to interact uniquely with dna and topo i , suggesting that this compound might also interact with its targets in a similar manner.
Result of Action
Similar compounds have shown significant analgesic and anti-inflammatory activities , and potent cytotoxicity against certain human cancer cell lines .
Action Environment
One study mentioned that a similar compound blocked necrosome formation by specifically inhibiting the phosphorylation of ripk3 in necroptotic cells .
Future Directions
Properties
IUPAC Name |
N-cyclopentyl-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3OS/c18-17(19,20)12-6-3-7-13-14(12)22-16(25-13)23-8-10(9-23)15(24)21-11-4-1-2-5-11/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSUZCSOEDNDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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